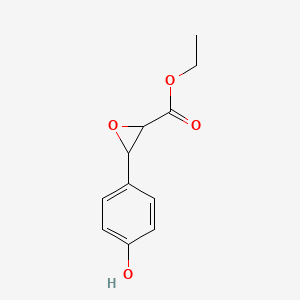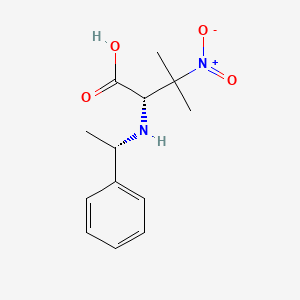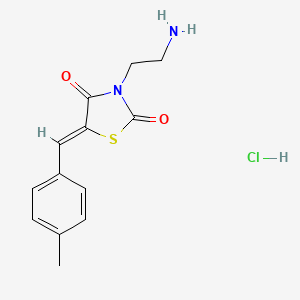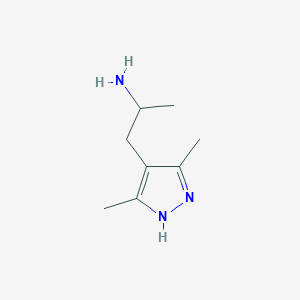
2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride
Übersicht
Beschreibung
The compound “2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another example is the synthesis of substituted benzothiazoles, which involves the use of semicarbazone and thiosemicarbazone moieties .
Wissenschaftliche Forschungsanwendungen
Cognitive Dysfunction and σ Receptor Ligands
2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride, as part of the study on NE-100, a σ receptor ligand, showed significant effects on cognitive dysfunction induced by phencyclidine (PCP) in rats. The study revealed that NE-100 significantly shortened the PCP-induced prolonged swimming latency, indicating its potential in improving cognitive dysfunction. This effect is attributed to its action on σ receptors, suggesting a therapeutic angle for cognitive disorders through σ receptor modulation (Ogawa, Okuyama, Araki, & Otomo, 1994).
Antidepressant Activity
In a different study, the derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which share structural similarities with this compound, were examined for their potential antidepressant activities. The study highlighted the inhibition of neurotransmitter uptake, particularly norepinephrine and serotonin, suggesting possible antidepressant effects. This research underscores the compound's relevance in the development of antidepressant medications (Yardley, Husbands, Stack, Butch, Bicksler, Moyer, Muth, Andree, Fletcher, & James, 1990).
Modulation of the NMDA Receptor-Ion Channel Complex
Further research on NE-100 demonstrated its ability to modulate the N-methyl-D-aspartate (NMDA)/phencyclidine (PCP) receptor ion channel complex, possibly through sigma-1 sites. This study, involving primary cultured neuronal cells, suggests NE-100's potential role in indirectly affecting the NMDA receptor-ion channel complex, indicating its significance in neuropharmacological research (Yamamoto, Yamamoto, Sagi, Okuyama, Kawai, Baba, & Moroji, 1995).
Wirkmechanismus
Target of Action
A compound with a similar structure, elacestrant (rad-1901), is known to target the estrogen receptor (er), specifically erα . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant, a compound with a similar structure, binds to erα and acts as a selective estrogen receptor degrader (serd) . It blocks the transcriptional activity of the ER and promotes its degradation . This leads to changes in cellular behavior and ultimately influences physiological processes .
Biochemical Pathways
A compound with a similar structure, elacestrant, is known to affect the estrogen signaling pathway . The binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression .
Pharmacokinetics
Elacestrant, a compound with a similar structure, is known to have excellent absorption, improved pharmacokinetics, and enhanced inhibition of er compared with fulvestrant .
Result of Action
Elacestrant, a compound with a similar structure, showed anticancer activity both in vitro and in vivo in er+ her2-positive breast cancer models .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16;;/h5-8,14H,2-4,9-11,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEUYSYTJZSTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


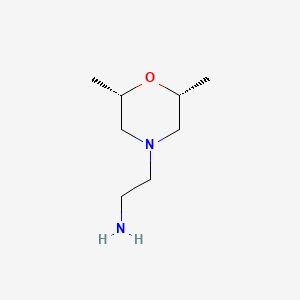


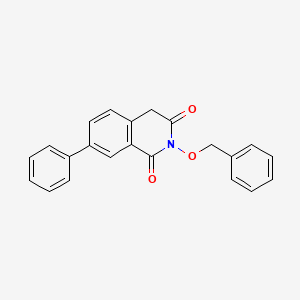

![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B3211744.png)

